![molecular formula C24H19NO5 B2968261 N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide CAS No. 824955-79-5](/img/structure/B2968261.png)
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide, also known as MB-PAPA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Antimicrobial and Antimalarial Activity
Compounds with benzofuran moieties, similar to the core structure of N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide, have been synthesized and evaluated for their antimicrobial activities. For instance, novel benzothiazole-substituted β-lactam hybrids demonstrated moderate antimicrobial activities against a range of bacterial strains, showcasing the potential of these compounds in developing new antimicrobial agents (Alborz et al., 2018). This suggests that structurally similar compounds could be explored for their antimicrobial potential.
Environmental Remediation
Research on phenoxyacetic and benzoic acid herbicides highlights the environmental persistence and challenges associated with their removal from wastewater. A study on membrane bioreactor (MBR) technology for the treatment of these herbicides demonstrated efficient degradation, suggesting that compounds with phenoxyacetamide moieties might also be subjects of environmental fate and remediation studies (Ghoshdastidar & Tong, 2013).
Organic Synthesis and Photoreactivity
The photolysis of aryloxyacetones, which bear resemblance to the compound , leads to the formation of benzofurans and phenols, indicating the potential utility of these reactions in synthesizing complex organic molecules or studying reaction mechanisms (Dirania & Hill, 1966).
Anticancer Potential
Studies on dihydrobenzofuran lignans, which share structural features with benzofuran-containing compounds, have shown potential antitumor activity, particularly by inhibiting tubulin polymerization. This indicates a promising avenue for the development of new antitumor agents based on the benzofuran scaffold (Pieters et al., 1999).
Propiedades
IUPAC Name |
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-28-18-11-7-8-16(14-18)23(27)24-22(19-12-5-6-13-20(19)30-24)25-21(26)15-29-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQVOYMOGDNUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

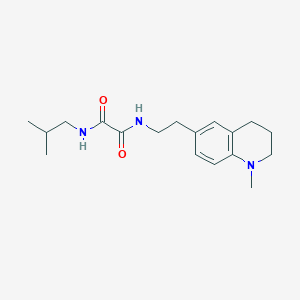

![N-(5-chloro-2-methoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2968184.png)
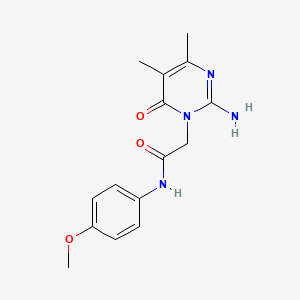
![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2968187.png)
![N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2968189.png)
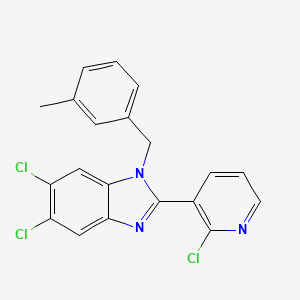
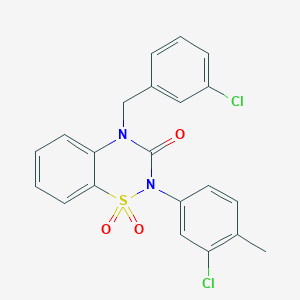

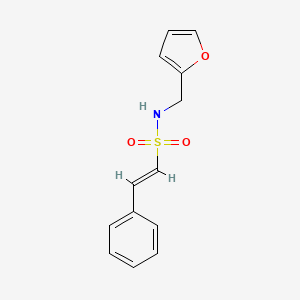
![N-[2-(trifluoromethyl)phenyl]-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea](/img/structure/B2968197.png)

![(2-Chloropyridin-4-yl)-[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B2968199.png)
![4-((4-methylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2968201.png)